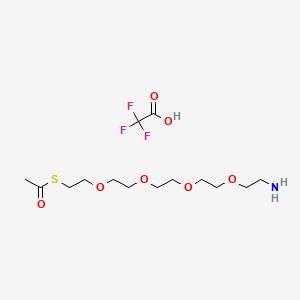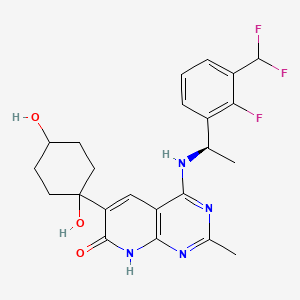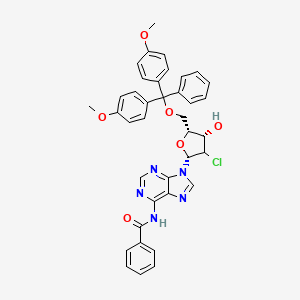
S-acetyl-PEG4-amine (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-acetyl-PEG4-amine (TFA): is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its role in facilitating the targeted degradation of proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-amine (TFA) involves the reaction of a PEG4 linker with an acetyl group and an amine group. The process typically includes the following steps:
PEGylation: The PEG4 linker is synthesized by polymerizing ethylene glycol units.
Acetylation: The PEG4 linker is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: The acetylated PEG4 is reacted with an amine source to introduce the amine group.
Industrial Production Methods: Industrial production of S-acetyl-PEG4-amine (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene glycol units to form the PEG4 linker.
Acetylation and Amidation: Acetylation and amidation reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions: S-acetyl-PEG4-amine (TFA) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Acetylation: Acetic anhydride and a base like pyridine.
Deacetylation: Hydrolysis using aqueous acid or base.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Deacetylated Products: Free amine derivatives
Wissenschaftliche Forschungsanwendungen
S-acetyl-PEG4-amine (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of novel drugs and therapeutic agents
Wirkmechanismus
The mechanism of action of S-acetyl-PEG4-amine (TFA) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the PEG4 linker:
E3 Ubiquitin Ligase Ligand: Binds to the E3 ubiquitin ligase enzyme.
Target Protein Ligand: Binds to the target protein.
The PROTAC molecule brings the E3 ubiquitin ligase and the target protein into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
S-acetyl-PEG2-amine: A shorter PEG linker with similar properties.
S-acetyl-PEG6-amine: A longer PEG linker with similar properties.
S-acetyl-PEG8-amine: An even longer PEG linker with similar properties.
Uniqueness: S-acetyl-PEG4-amine (TFA) is unique due to its optimal length, which provides a balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the efficient degradation of target proteins .
Eigenschaften
Molekularformel |
C14H26F3NO7S |
|---|---|
Molekulargewicht |
409.42 g/mol |
IUPAC-Name |
S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H25NO5S.C2HF3O2/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13;3-2(4,5)1(6)7/h2-11,13H2,1H3;(H,6,7) |
InChI-Schlüssel |
WAISOMYTZOSUBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)










![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
